Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Overview
Description
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate is an organic compound with the molecular formula C13H16O6 It is a derivative of pyran and is characterized by the presence of two ethyl ester groups at positions 3 and 5, and two methyl groups at positions 2 and 6 on the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as magnesium ferrite nanoparticles, has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylic acid, while reduction may produce diethyl 2,6-dimethyl-4-hydroxypyran-3,5-dicarboxylate.
Scientific Research Applications
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to prepare various bioactive compounds.
Biology: The compound has been studied for its potential anti-inflammatory and analgesic properties.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed anti-inflammatory and analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound is also used in organic synthesis and has similar structural features but differs in its reactivity and applications.
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This derivative has been studied for its potential pharmacological activities.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-5-17-12(15)9-7(3)19-8(4)10(11(9)14)13(16)18-6-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISSLTOKQRHSMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1=O)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278496 | |
Record name | MLS000737884 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5456-14-4 | |
Record name | MLS000737884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000737884 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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